molecular formula C10H14N4O3S2 B2813980 1-(cyclopropanesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide CAS No. 1706170-82-2

1-(cyclopropanesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2813980
CAS No.: 1706170-82-2
M. Wt: 302.37
InChI Key: GGWHURRFAYKJDK-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C10H14N4O3S2 and its molecular weight is 302.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Parallel Synthesis of Drug-like 5-Amino-Substituted 1,2,4-Thiadiazole Derivatives

A general method for the parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives has been developed. This method employs initial cyclization reactions of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride, highlighting the potential for synthesizing compounds with antimicrobial and antifungal actions similar to the compound (Park et al., 2009).

Antimicrobial and Antifungal Action of 1,3,4-Thiadiazoles

Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 1,3,4-thiadiazoles, shows that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, they possess antifungal activity against Candida albicans, suggesting that similar structures could be explored for antimicrobial applications (Kobzar et al., 2019).

Carbonic Anhydrase Inhibition for Medical Applications

Metal Complexes as Carbonic Anhydrase Inhibitors

Novel metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide showing strong carbonic anhydrase inhibitory properties have been synthesized. These complexes have been found to act as very powerful inhibitors, suggesting potential applications in treating conditions related to the dysregulation of carbonic anhydrase enzymes (Büyükkıdan et al., 2013).

Anticancer Research

Microwave-Assisted Synthesis of Benzamide Derivatives for Anticancer Evaluation

A study on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation has shown that these compounds exhibit promising anticancer activity against a panel of human cancer cell lines. This demonstrates the potential of utilizing similar compounds for developing new anticancer agents (Tiwari et al., 2017).

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3S2/c1-6-12-13-10(18-6)11-9(15)7-4-14(5-7)19(16,17)8-2-3-8/h7-8H,2-5H2,1H3,(H,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWHURRFAYKJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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